4-(Dimethylamino)butan-2-one hydrochloride
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Overview
Description
4-(Dimethylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butan-2-one hydrochloride typically involves the reaction of 4-(Dimethylamino)butan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 4-(Dimethylamino)butan-2-one in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butan-2-one hydrochloride undergoes various chemical reactions, including:
Nucleophilic addition reactions: The carbonyl group (C=O) of the ketone can act as an electrophile, susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Reductive amination: The dimethylamino group can undergo reductive amination reactions, forming new C-N bonds with primary amines.
Common Reagents and Conditions
Nucleophilic addition: Common nucleophiles include Grignard reagents, organolithium compounds, and hydride donors. The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.
Reductive amination: Reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic addition can yield secondary or tertiary alcohols, while reductive amination can produce secondary or tertiary amines.
Scientific Research Applications
4-(Dimethylamino)butan-2-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules for research purposes.
Peptide Synthesis: The compound is used in solution-phase peptide synthesis, facilitating the formation of peptide bonds.
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butan-2-one hydrochloride involves its reactivity with various nucleophiles and reducing agents. The carbonyl group (C=O) acts as an electrophile, making it susceptible to nucleophilic attack. The dimethylamino group can participate in reductive amination, forming new C-N bonds. These reactions are facilitated by the presence of hydrochloride, which enhances the compound’s solubility and reactivity in aqueous solutions.
Comparison with Similar Compounds
4-(Dimethylamino)butan-2-one hydrochloride can be compared with other similar compounds, such as:
4-(Dimethylamino)butanoic acid hydrochloride: This compound is used in peptide synthesis and has similar reactivity but differs in its functional groups and applications.
4-(Dimethylamino)-2-butenoic acid hydrochloride: This compound has a similar structure but contains a double bond, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a ketone functional group and a dimethylamino group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-(dimethylamino)butan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFREZFQSHYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54493-24-2 |
Source
|
Record name | 4-(dimethylamino)butan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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